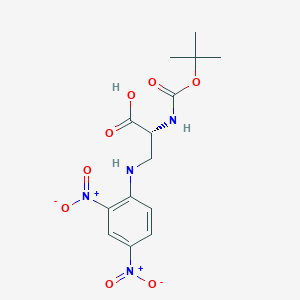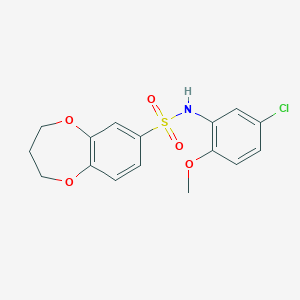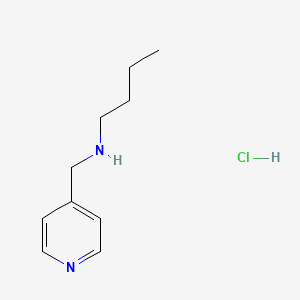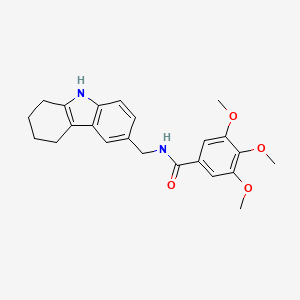![molecular formula C18H19N3O3S B2670176 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-43-5](/img/structure/B2670176.png)
6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as tetrahydropyridines . Tetrahydropyridines are a class of organic compounds containing a saturated pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. It’s likely to contain a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Applications : Compounds related to 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for their antimicrobial activities. For instance, Abdel-rahman et al. (2002) and Bakhite et al. (2004) explored the antimicrobial properties of Pyridothienopyrimidines and Pyridothienotriazines, which are structurally similar to the compound , indicating their potential use in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Development of Antimycobacterial Agents
- Antimycobacterial Applications : Nallangi et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for antimycobacterial applications, suggesting the potential of these compounds in treating Mycobacterium tuberculosis infections. This research underscores the significance of such compounds in addressing tuberculosis, a major global health concern (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Synthesis and Characterization of Polymers
- Polymer Synthesis : In the field of polymer science, Faghihi and Mozaffari (2008) utilized similar compounds for the synthesis and characterization of new polyamides. This research provides insights into the potential of these compounds in advanced materials science, particularly in the development of novel polymers with specific characteristics (Faghihi & Mozaffari, 2008).
Prognosis of Anti-Inflammatory Activity
- Anti-Inflammatory Applications : Chiriapkin et al. (2021) explored the synthesis and prognosis of anti-inflammatory activity of related compounds. Their research provides a foundation for the development of new anti-inflammatory drugs, showcasing the therapeutic potential of these compounds in managing inflammation (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Novel Chemical Structures and Potential Applications
- Chemical Structure and Potential Uses : Studies by Youssef et al. (2012) and others have focused on the synthesis of novel chemical structures derived from similar compounds, highlighting their versatility in chemical synthesis and potential applications in various fields, including medicinal chemistry and material science (Youssef, Azab, & Youssef, 2012).
Propriétés
IUPAC Name |
6-acetyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-4-3-5-12(8-10)17(24)20-18-15(16(19)23)13-6-7-21(11(2)22)9-14(13)25-18/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXFDBBFDQDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)


![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)



![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2670111.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)

![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)
